Propan-2-yl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate
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Overview
Description
Propan-2-yl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a carboxylate group, a ketone, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of 2,6-dimethyl-4-oxocyclohexane-1-carboxylic acid with isopropanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can enhance the efficiency of the process. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
propan-2-yl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-7(2)15-12(14)11-8(3)5-10(13)6-9(11)4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
SSEKMTKXNSYLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C1C(=O)OC(C)C)C |
Origin of Product |
United States |
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